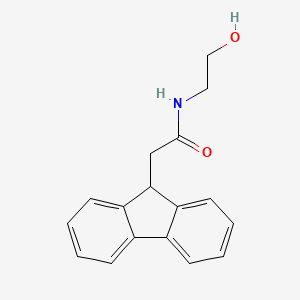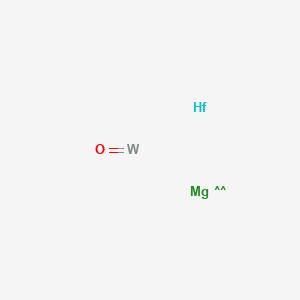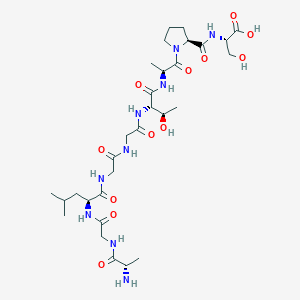
L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or serine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains, potentially altering the peptide’s structure and function.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) or dithiothreitol (DTT).
Substitution Reagents: Amino acid derivatives with protecting groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while reduction could result in modified peptide bonds.
Scientific Research Applications
L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and as a bioactive peptide in treatments.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-leucylglycylglycyl-L-threonyl-L-alanyl-L-prolyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Alanyl-L-serine: Another dipeptide with applications in cell culture and nutrition.
Properties
CAS No. |
834902-96-4 |
|---|---|
Molecular Formula |
C30H51N9O12 |
Molecular Weight |
729.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H51N9O12/c1-14(2)9-18(36-22(43)12-33-25(45)15(3)31)26(46)34-10-21(42)32-11-23(44)38-24(17(5)41)28(48)35-16(4)29(49)39-8-6-7-20(39)27(47)37-19(13-40)30(50)51/h14-20,24,40-41H,6-13,31H2,1-5H3,(H,32,42)(H,33,45)(H,34,46)(H,35,48)(H,36,43)(H,37,47)(H,38,44)(H,50,51)/t15-,16-,17+,18-,19-,20-,24-/m0/s1 |
InChI Key |
JPSYTAPDHYIAGD-HGSVGNDNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


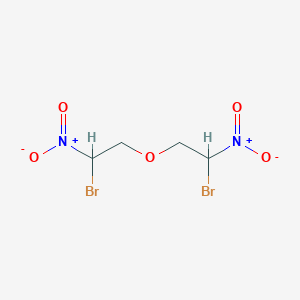



![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
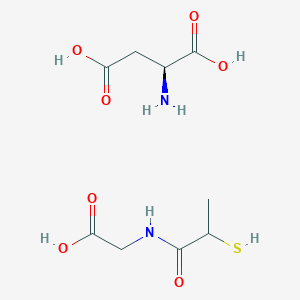
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)



